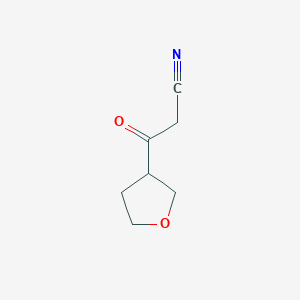

3-Oxo-3-(oxolan-3-YL)propanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-3-(oxolan-3-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-3-1-7(9)6-2-4-10-5-6/h6H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXCNUVQVSLRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186610-03-6 | |

| Record name | 3-oxo-3-(oxolan-3-yl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Oxo-3-(oxolan-3-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Oxo-3-(oxolan-3-yl)propanenitrile, a versatile heterocyclic β-ketonitrile. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for its application in research and development.

Introduction and Chemical Identity

This compound, also known as 3-(tetrahydrofuran-3-carbonyl)acetonitrile, is a bifunctional organic molecule featuring a β-ketonitrile moiety and a saturated five-membered oxygen-containing heterocycle (oxolane or tetrahydrofuran). Its chemical structure combines the reactivity of a ketone and a nitrile with the desirable physicochemical properties often imparted by the tetrahydrofuran ring in medicinal chemistry.

The (R)-enantiomer of this compound is cataloged with the CAS Number 2165560-57-4 .[1]

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 2165560-57-4 ((R)-enantiomer) | [1] |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Canonical SMILES | N#CCC(=O)C1CCOC1 | N/A |

Predicted Physicochemical and Spectroscopic Properties

Due to the absence of specific experimental data, the following properties are predicted based on the analysis of similar compounds and general chemical principles.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Rationale |

| Appearance | Colorless to pale yellow oil or low-melting solid | Similar β-ketonitriles are often oils or low-melting solids. |

| Boiling Point | > 200 °C (at atmospheric pressure) | High polarity and potential for hydrogen bonding would lead to a relatively high boiling point. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, THF, DMSO). Limited solubility in nonpolar solvents. Moderate solubility in water. | The presence of ketone, nitrile, and ether functionalities suggests polarity and hydrogen bonding capability. |

| pKa | ~10-12 | The α-protons between the ketone and nitrile groups are acidic due to resonance stabilization of the conjugate base. |

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is crucial for the characterization of this compound. Below are the predicted key spectral features.

The proton NMR spectrum is expected to show distinct signals for the protons of the propanenitrile chain and the tetrahydrofuran ring.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| -CH₂-CN | Singlet | 3.5 - 3.8 |

| -CH-CO- | Multiplet | 3.3 - 3.6 |

| -O-CH₂- (THF ring) | Multiplet | 3.8 - 4.2 |

| -CH₂- (THF ring, adjacent to CH) | Multiplet | 2.0 - 2.4 |

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C≡N | 115 - 120 |

| -CH₂-CN | 25 - 30 |

| -C=O | 195 - 205 |

| -CH-CO- | 45 - 55 |

| -O-CH₂- (THF ring) | 65 - 75 |

| -CH₂- (THF ring) | 28 - 35 |

The IR spectrum will show characteristic absorption bands for the ketone and nitrile functional groups.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch | 2240 - 2260 | Medium |

| C=O stretch (ketone) | 1710 - 1730 | Strong |

| C-O-C stretch (ether) | 1050 - 1150 | Strong |

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragments

| m/z | Fragment |

| 139 | [M]⁺ |

| 111 | [M - CO]⁺ |

| 99 | [M - CH₂CN]⁺ |

| 71 | [C₄H₇O]⁺ (tetrahydrofuran-3-yl fragment) |

| 41 | [CH₂CN]⁺ |

Synthesis and Purification

A plausible and efficient synthetic route to this compound is the Claisen condensation of an ester of tetrahydrofuran-3-carboxylic acid with acetonitrile.[2] This reaction is a classic method for the formation of β-ketonitriles.

Synthesis of Precursors

The primary precursor, tetrahydrofuran-3-carboxylic acid, can be synthesized via several reported methods. A common approach involves the oxidation of a suitable precursor like 3-hydroxymethyltetrahydrofuran. The resulting carboxylic acid can then be esterified, for example, with ethanol under acidic conditions (Fischer esterification), to yield ethyl tetrahydrofuran-3-carboxylate.[3]

Proposed Synthetic Protocol: Claisen Condensation

This protocol outlines a general procedure for the synthesis of the target molecule.

Step 1: Formation of the Acetonitrile Anion In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium amide (NaNH₂) is suspended in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether. The suspension is cooled to 0 °C in an ice bath. Anhydrous acetonitrile is then added dropwise to the suspension, leading to the deprotonation of acetonitrile and the formation of the nucleophilic acetonitrile anion.

Step 2: Acylation of the Acetonitrile Anion A solution of ethyl tetrahydrofuran-3-carboxylate in the same anhydrous solvent is added dropwise to the stirred suspension of the acetonitrile anion at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

Step 3: Work-up and Purification The reaction is quenched by the careful addition of a proton source, such as a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid, until the mixture is neutral or slightly acidic. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Keto-enol tautomerism of this compound.

Reactions at the α-Carbon

The methylene protons situated between the ketone and nitrile groups are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as:

-

Alkylation: Reaction with alkyl halides.

-

Aldol condensation: Reaction with aldehydes and ketones.

-

Michael addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Reactions of the Nitrile Group

The nitrile group can undergo several transformations:

-

Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.

-

Reduction: Reduction to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Reactions of the Ketone Group

The ketone carbonyl group can be:

-

Reduced: To a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Converted to an imine or oxime: By reaction with primary amines or hydroxylamine, respectively.

Potential Applications in Drug Discovery and Materials Science

While specific applications for this compound have not been reported, its structural motifs suggest significant potential in several areas of research and development.

Medicinal Chemistry

β-Ketonitriles are valuable intermediates in the synthesis of a wide range of heterocyclic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [4]The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.

The combination of the reactive β-ketonitrile functionality and the favorable properties of the tetrahydrofuran ring makes this compound an attractive starting material for the synthesis of novel bioactive molecules.

Materials Science

The nitrile group can be polymerized, and the overall molecule could potentially be used as a monomer or a precursor for the synthesis of functional polymers. The polarity and chelating ability of the β-ketonitrile moiety might also lend itself to applications in the design of novel ligands for metal complexes with interesting catalytic or material properties.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is currently available for this compound. Therefore, it should be handled with the standard precautions for a novel research chemical.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a promising yet underexplored chemical entity. This guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential reactivity and applications. As a versatile building block, it holds considerable potential for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. Further experimental investigation is warranted to fully elucidate its properties and unlock its synthetic utility.

References

-

Fun, H.-K., Quah, C. K., Abdel-Aziz, H. A., & Ghabbour, H. A. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2726. [Link]

-

Fun, H.-K., Quah, C. K., Abdel-Aziz, H. A., & Ghabbour, H. A. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2726. [Link]

-

PubChem. (n.d.). 3-Hydroperoxy-3-(oxolan-3-yl)propanenitrile. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

-

ResearchGate. (n.d.). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved January 19, 2026, from [Link]

-

Pichler Modellbau GmbH. (2022, January 1). Material Safety Data Sheet: Red Power XT Lithium Polymer Battery. [Link]

-

PubMed. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. [Link]

-

NIST. (n.d.). Propanenitrile, 3-hydroxy-. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

-

American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 19, 2026, from [Link]

Sources

- 1. 2165560-57-4|3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile|BLD Pharm [bldpharm.com]

- 2. tracerpower.com [tracerpower.com]

- 3. Ester synthesis by esterification [organic-chemistry.org]

- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

An In-Depth Technical Guide to 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile (CAS No. 1186610-03-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile, a versatile heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to empower researchers in their discovery and development endeavors.

Introduction: The Strategic Importance of a Unique Scaffold

3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile integrates two key pharmacophores: the β-ketonitrile group and a tetrahydrofuran (THF) ring. This combination imparts a unique reactivity profile and three-dimensional structure, making it a valuable intermediate for the synthesis of complex molecular architectures.

The β-ketonitrile moiety is a well-established reactive handle in organic synthesis, known for its participation in a wide array of chemical transformations.[1] The electron-withdrawing nature of both the ketone and nitrile functionalities activates the central methylene group, making it amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These characteristics have led to the extensive use of β-ketonitriles as precursors for a diverse range of bioactive molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[2]

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Its non-planar, flexible nature allows it to engage in specific, high-affinity interactions with biological targets. The oxygen atom of the THF ring can act as a hydrogen bond acceptor, further enhancing binding affinity.[4] The incorporation of the THF moiety can also favorably modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.

The strategic fusion of these two functional groups in 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile creates a molecule with a rich chemical landscape, ripe for exploration in the development of novel therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key known and predicted properties of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile.

| Property | Value | Source |

| CAS Number | 1186610-03-6 | EON Biotech[5] |

| Molecular Formula | C₇H₉NO₂ | EON Biotech[5] |

| Molecular Weight | 139.15 g/mol | ChemSrc[6] |

| Boiling Point | 250.5 ± 30.0 °C (Predicted) | |

| Density | 1.150 ± 0.06 g/cm³ (Predicted) |

Note: Some physical properties are predicted and should be confirmed experimentally.

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the tetrahydrofuran ring protons. The methylene protons alpha to the nitrile and ketone groups would likely appear as a singlet or a pair of doublets, depending on the chiral environment and potential tautomerism.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the nitrile carbon, and the carbons of the tetrahydrofuran ring. The chemical shifts of these carbons would provide valuable information about the electronic environment within the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the nitrile group (C≡N stretch) typically in the range of 2240-2260 cm⁻¹, and a strong absorption for the ketone carbonyl group (C=O stretch) around 1715 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at m/z 139, with fragmentation patterns corresponding to the loss of functional groups such as the cyano group or cleavage of the tetrahydrofuran ring.

Synthesis of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile: A Practical Approach

The synthesis of β-ketonitriles is a well-established area of organic chemistry. A highly plausible and efficient method for the preparation of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile involves the acylation of acetonitrile with a suitable tetrahydrofuran-3-carboxylic acid derivative. This approach is based on the known reactivity of acetonitrile anions with esters and other acylating agents.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile.

Detailed Experimental Protocol (Hypothetical, based on established methods):

This protocol is a representative example based on general procedures for the synthesis of β-ketonitriles and should be optimized for specific laboratory conditions.

Materials:

-

Ethyl tetrahydrofuran-3-carboxylate

-

Acetonitrile (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (THF) or Diethyl ether (Et₂O)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of the Acetonitrile Anion:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous THF or Et₂O to the flask, followed by the dropwise addition of anhydrous acetonitrile (2-3 equivalents) at 0 °C.

-

Allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of acetonitrile.

-

-

Acylation Reaction:

-

Cool the suspension of the acetonitrile anion to 0 °C.

-

Slowly add a solution of ethyl tetrahydrofuran-3-carboxylate (1 equivalent) in anhydrous THF or Et₂O to the flask.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is neutral.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The acetonitrile anion is a strong base and is highly reactive towards protic solvents like water. Therefore, anhydrous conditions are crucial to prevent the quenching of the anion and to ensure the success of the acylation reaction.

-

Choice of Base: Strong, non-nucleophilic bases such as sodium hydride or potassium tert-butoxide are preferred to deprotonate acetonitrile without competing in the subsequent acylation reaction.

-

Excess Acetonitrile: Using an excess of acetonitrile can help to drive the equilibrium towards the formation of the anion and can also serve as a solvent.

-

Controlled Addition: The slow, controlled addition of the ester to the acetonitrile anion at low temperature helps to manage the exothermicity of the reaction and minimize the formation of side products.

-

Acidic Work-up: Neutralization with acid is necessary to protonate the enolate of the β-ketonitrile product, allowing for its extraction into an organic solvent.

Reactivity and Synthetic Utility

The unique structural features of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile make it a versatile building block for the synthesis of a wide range of heterocyclic compounds.

Reactivity of the β-Ketonitrile Moiety:

Caption: Reactivity map of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile.

-

α-Methylene Group: The protons on the methylene carbon are acidic and can be readily removed by a base to form a stabilized enolate. This enolate can then participate in various reactions, including alkylations, arylations, and condensations.

-

Nitrile Group: The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings.

-

Ketone Group: The ketone carbonyl group is electrophilic and can be targeted by nucleophiles. It can also be reduced to a secondary alcohol.

Applications in Heterocycle Synthesis:

The dual reactivity of the β-ketonitrile moiety makes it an excellent precursor for the synthesis of various heterocycles. For example, condensation reactions with dinucleophiles can lead to the formation of pyridines, pyrimidines, and other important heterocyclic systems.

Potential Applications in Drug Discovery

The structural motifs present in 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile are of significant interest in drug discovery.

-

Enzyme Inhibition: The β-ketonitrile functionality can act as a Michael acceptor or form covalent bonds with active site residues of enzymes, leading to irreversible inhibition. The tetrahydrofuran ring can provide crucial interactions within the binding pocket of a target protein.

-

Scaffold for Library Synthesis: Due to its versatile reactivity, this compound can serve as a starting point for the synthesis of diverse libraries of compounds for high-throughput screening.

-

Fragment-Based Drug Design: The molecule itself can be considered a valuable fragment for fragment-based drug discovery approaches, where small, low-affinity fragments are identified and then optimized into more potent leads.

While no specific biological activity has been reported for 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile in the reviewed literature, the known bioactivities of related furan- and thiophene-containing β-ketonitriles, which include anticancer and antimicrobial effects, suggest that this compound warrants investigation for its therapeutic potential.[4][7]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. While a specific Safety Data Sheet (SDS) for 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile is not publicly available, the following precautions, based on the known hazards of β-ketonitriles and tetrahydrofuran, should be strictly followed.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.

Handling:

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Ground all equipment when transferring large quantities to prevent static discharge.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from oxidizing agents and strong acids or bases.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.

Conclusion

3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile is a strategically designed molecule that holds considerable promise as a versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive β-ketonitrile moiety and a medicinally relevant tetrahydrofuran scaffold provides a rich platform for the development of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic approach, its reactivity profile, and essential safety information to empower researchers to confidently and safely incorporate this valuable compound into their research programs. Further exploration of the biological activity of this compound and its derivatives is a promising avenue for future drug discovery efforts.

References

- BenchChem. The Versatile Reactivity of the Nitrile Group in β-Ketonitriles: A Technical Guide. BenchChem Technical Support Team, December 2025.

-

EON Biotech. 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile – (1186610-03-6). [Link].

-

ChemSrc. Methyl tetrahydrofuran-3-carboxylate | CAS#:53662-85-4. [Link].

-

National Center for Biotechnology Information. 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile. PubChem Compound Summary for CID 57356234. [Link].

-

ResearchGate. 3-Oxo-3-(piperidin-1-yl)propanenitrile. [Link].

-

National Center for Biotechnology Information. 3-Oxo-3-(piperidin-1-yl)propanenitrile. PubMed Central. [Link].

- Google Patents. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. .

- Hassan, A. S. et al. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 2023.

- Ghosh, A. K. et al. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Journal of Medicinal Chemistry, 2021.

- Google Patents. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran. .

-

Organic Syntheses. 3β-ACETOXY-5α-CYANOCHOLESTAN-7-ONE. [Link].

-

ResearchGate. Interaction of acetonitrile with trifluoromethanesulfonic acid: Unexpected formation of a wide variety of structures. [Link].

-

JoVE. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link].

-

Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link].

-

Journal of Chemical Technology and Metallurgy. IN SILICO STUDIES, SYNTHESIS, AND IN VITRO CYTOTOXICITY STUDIES OF 1,3,4-OXADIAZOLE DERIVATIVES. [Link].

-

ResearchGate. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link].

-

Oxford Academic. PDF. [Link].

-

eCampus. Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF- Assisted Deoxofluorination with XtalFluor‑E. [Link].

-

National Center for Biotechnology Information. 3-Oxotetrahydrofuran. PubChem Compound Summary for CID 529392. [Link].

-

ChemSynthesis. 3-(3-acetyl-2-oxotetrahydro-3-furanyl)propanenitrile. [Link].

-

ACS Publications. Difluoro(trimethylsilyl)acetonitrile: Synthesis and Fluoroalkylation Reactions. The Journal of Organic Chemistry. [Link].

-

IS NIR Spectra. [Link].

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link].

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link].

Sources

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. CN105051021A - Novel process for manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. eontrading.uk [eontrading.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Oxo-3-(oxolan-3-yl)propanenitrile: Synthesis, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of the molecular structure, properties, and chemical behavior of 3-oxo-3-(oxolan-3-yl)propanenitrile. While direct experimental literature on this specific molecule is limited, this document synthesizes established principles of organic chemistry and data from analogous compounds to present a robust and predictive guide. We will explore a plausible synthetic route, predict its spectroscopic characteristics, analyze its inherent reactivity based on its functional groups, and discuss its potential as a building block in medicinal chemistry and drug development. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel heterocyclic compounds.

Introduction: The Significance of β-Ketonitriles in Medicinal Chemistry

β-Ketonitriles are a highly versatile class of organic compounds characterized by a ketone and a nitrile group separated by a methylene bridge.[1] This unique arrangement of functional groups imparts a dual reactivity that makes them valuable intermediates in the synthesis of a wide array of acyclic and heterocyclic molecules.[2][3] The electron-withdrawing nature of both the carbonyl and cyano groups renders the intervening α-protons acidic, facilitating a variety of carbon-carbon bond-forming reactions. Furthermore, the nitrile and ketone functionalities themselves can undergo a range of chemical transformations.

The incorporation of a saturated heterocyclic ring system, such as the oxolane (tetrahydrofuran) moiety in this compound, introduces a three-dimensional structural element that is often sought after in modern drug discovery. The oxolane ring can influence a molecule's polarity, solubility, metabolic stability, and binding interactions with biological targets. Therefore, understanding the synthesis and reactivity of hybrid molecules like this compound is of significant interest to medicinal chemists and drug development professionals.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central propanenitrile chain with a ketone at the 3-position and an oxolane ring attached to the carbonyl carbon.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | Inferred |

| Molecular Weight | 139.15 g/mol | Inferred |

| CAS Number | 1186610-03-6 | Inferred |

| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | Inferred |

| Solubility | Predicted to be soluble in polar organic solvents such as ethanol, acetone, and ethyl acetate. Limited solubility in water. | Inferred |

Keto-Enol Tautomerism

A key structural feature of β-ketonitriles is their ability to exist in equilibrium between the keto and enol tautomeric forms.[4][5] The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond between the enolic hydroxyl group and the nitrile nitrogen.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Predictive)

Caution: This is a predictive protocol and should be performed by a qualified chemist in a suitable laboratory setting with appropriate safety precautions.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of acetonitrile (1.1 equivalents) in anhydrous THF to the flask via the dropping funnel. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acetonitrile enolate.

-

Acylation: Add a solution of methyl tetrahydrofuran-3-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Predicted Spectroscopic Data

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the oxolane ring and the propanenitrile chain. The signals for the oxolane ring protons will likely be complex due to diastereotopicity.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂-CN | 2.5 - 2.8 | Singlet |

| Oxolane-CH | 3.5 - 4.0 | Multiplet |

| Oxolane-CH₂ | 1.8 - 2.2 | Multiplet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 200 |

| -CN | 115 - 120 |

| Oxolane-CH-O | 65 - 75 |

| Oxolane-CH | 40 - 50 |

| -CH₂-CN | 25 - 35 |

| Oxolane-CH₂ | 20 - 30 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the ketone and nitrile functional groups. [6] Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch | 2240 - 2260 | Medium |

| C=O stretch | 1700 - 1720 | Strong |

| C-O-C stretch | 1050 - 1150 | Strong |

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three key structural components: the acidic α-protons, the electrophilic carbonyl carbon, and the electrophilic nitrile carbon.

Caption: Reactivity map of this compound.

Reactions at the α-Carbon

The acidic protons on the methylene group between the ketone and nitrile can be readily removed by a base to form a stabilized enolate. This enolate can then participate in various reactions, including:

-

Alkylation: Reaction with alkyl halides to introduce alkyl substituents at the α-position.

-

Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy-β-ketonitriles.

Reactions of the Carbonyl Group

The ketone functionality can undergo typical carbonyl reactions, such as:

-

Reduction: Reduction to the corresponding secondary alcohol using reducing agents like sodium borohydride.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form an amine.

Reactions of the Nitrile Group

The nitrile group can be transformed into other functional groups:

-

Hydrolysis: Hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide.

-

Reduction: Reduction to a primary amine using strong reducing agents like lithium aluminum hydride.

-

Addition of Nucleophiles: Reaction with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

Potential Applications in Drug Development

The unique structural features of this compound make it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications. β-Ketonitriles are known precursors to a variety of biologically active heterocycles, including pyridines, pyrimidines, and pyrazoles. [3][7]The presence of the oxolane ring can enhance the drug-like properties of these resulting heterocyclic compounds.

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Enzyme Inhibition: The β-ketonitrile moiety can act as a Michael acceptor or a warhead for covalent inhibitors.

-

Receptor Antagonism/Agonism: The rigid, three-dimensional structure imparted by the oxolane ring could lead to specific interactions with receptor binding pockets.

-

Antimicrobial Agents: Many nitrogen-containing heterocycles derived from β-ketonitriles exhibit antimicrobial activity.

Conclusion

While this compound is not extensively documented in the scientific literature, its molecular structure suggests a rich and versatile chemistry. This in-depth technical guide, based on established chemical principles and data from analogous compounds, provides a solid foundation for researchers interested in exploring its synthesis, properties, and applications. The combination of the reactive β-ketonitrile core with the drug-like oxolane moiety makes this molecule a promising starting point for the development of novel chemical entities with potential therapeutic value. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this intriguing molecule.

References

- BenchChem. (2025). The Versatile Reactivity of the Nitrile Group in β-Ketonitriles: A Technical Guide. BenchChem.

-

D'hooghe, M., & De Kimpe, N. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2901–2909. [Link]

- Zeng, G., Liu, J., Shao, Y., Zhang, F., Chen, Z., Lv, N., Chen, J., & Li, R. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861–867.

-

Wang, X., Li, Y., Wang, Y., Li, X., & Wang, J. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 25(18), 3295–3300. [Link]

- Dallmann, A., Narayan, L., Rocha, S., Zamarripa, C., Glover III, J., Vallor, A., & Carvalho, P. (2015). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.

-

Florey, P., Smallridge, A. J., Ten, A., & Trewhella, M. A. (2001). A High-Yielding Preparation of β-Ketonitriles. Organic Letters, 3(16), 2539–2541. [Link]

-

Hosseini, S. Z., & Dekamin, M. G. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 15(19), 14558-14586. [Link]

-

NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (2023, December 29). Claisen condensation. In Wikipedia. [Link]

-

Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved January 19, 2026, from [Link]

-

Hosseini, S. Z., & Dekamin, M. G. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 15(19), 14558-14586. [Link]

- Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412–421.

- BenchChem. (2025). An In-depth Technical Guide to the Claisen Condensation Mechanism for the Synthesis of Substituted β-Keto Esters. BenchChem.

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved January 19, 2026, from [Link]

-

Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. [Link]

- Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f*.

- BenchChem. (2025). Keto-Enol Tautomerism in Long-Chain Beta-Diketones: A Technical Guide. BenchChem.

-

LibreTexts Chemistry. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]

- Florey, P., Smallridge, A. J., Ten, A., & Trewhella, M. A. (2001). A High-Yielding Preparation of β-Ketonitriles.

- Kiyokawa, K., & Minakata, S. (2014). Recent Advances in the Synthesis of β-Ketonitriles. Synthesis, 46(14), 1833-1847.

-

Ascher, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Khan Academy. (n.d.). Keto-enol tautomerization (by Sal). [Link]

-

Fedyanin, D. A., Melnikov, A. S., Glebov, E. M., & Fedorov, V. A. (2021). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. [Link]

-

Pachore, S. S., Ambhaikar, N. B., Siddaiah, V., Khobare, S. R., Kumar, S., Dahanukar, V. H., & Kumar, U. K. S. (2018). Successful utilization of β-ketonitrile in Biginelli reaction: synthesis of 5-cyanodihydropyrimidine. Journal of Chemical Sciences, 130(6), 69. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Khoshnavazi, R., Bahrami, L., & Havasi, F. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.

-

Fiveable. (n.d.). 8.3 1H and 13C NMR spectroscopy. Retrieved January 19, 2026, from [Link]

-

Gauthier, D. R., & Weissman, S. A. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. The Journal of Organic Chemistry, 79(6), 2686–2692. [Link]

-

de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 27(7), 789–805. [Link]

Sources

- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

Spectral Elucidation of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectral data for the novel keto-nitrile compound, 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the foundational principles behind spectral interpretation and provides robust, field-proven protocols for data acquisition, ensuring both scientific integrity and practical applicability.

Introduction

3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its structure, incorporating a reactive β-ketonitrile moiety and a saturated heterocyclic tetrahydrofuran ring, presents a unique scaffold for the development of novel chemical entities. Accurate structural elucidation through spectral analysis is paramount for its application in discovery pipelines. This guide will deconstruct the predicted spectral signature of this molecule, offering a logical framework for its identification and characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

A. Predicted ¹H NMR Spectrum

The proton NMR spectrum of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile is anticipated to exhibit distinct signals corresponding to the protons of the tetrahydrofuran ring and the propanenitrile backbone. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and nitrile groups, as well as the ether oxygen.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.1-4.3 | m | 1H | H-3 (THF) | This methine proton is alpha to the electron-withdrawing carbonyl group, leading to a significant downfield shift. It will be a complex multiplet due to coupling with the adjacent methylene protons (H-2 and H-4). |

| ~3.8-4.0 | m | 2H | H-5 (THF) | These methylene protons are adjacent to the ether oxygen, resulting in a downfield shift. Their diastereotopic nature may lead to complex splitting patterns. |

| ~3.6-3.8 | m | 2H | H-2 (THF) | Also adjacent to the ether oxygen, these methylene protons will be in a similar region to H-5. |

| ~3.5 | s | 2H | CH₂ (propanenitrile) | This methylene group is situated between two strong electron-withdrawing groups (carbonyl and nitrile), causing a pronounced downfield shift to a singlet, as there are no adjacent protons to couple with. |

| ~2.1-2.3 | m | 2H | H-4 (THF) | These methylene protons are further from the electron-withdrawing groups and the ether oxygen, thus appearing more upfield. They will show coupling to H-3 and H-5. |

Causality in Experimental Choices: The choice of deuterochloroform (CDCl₃) as the solvent is standard for many organic compounds due to its excellent solubilizing properties and relatively clean spectral window.[1][2] A 400 MHz spectrometer is proposed as it provides a good balance between resolution and accessibility for routine analysis.

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule. The chemical shifts will be highly informative of the functional groups present.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195-205 | C=O (keto) | The carbonyl carbon of a ketone typically resonates in this downfield region. |

| ~115-120 | C≡N (nitrile) | The carbon of the nitrile group appears in this characteristic range. |

| ~70-75 | C-5 (THF) | This carbon is adjacent to the ether oxygen, resulting in a downfield shift. |

| ~65-70 | C-2 (THF) | Similar to C-5, this carbon is also deshielded by the adjacent oxygen atom. |

| ~45-50 | C-3 (THF) | This methine carbon is alpha to the carbonyl group, causing a downfield shift. |

| ~30-35 | CH₂ (propanenitrile) | The methylene carbon is influenced by both the carbonyl and nitrile groups. |

| ~25-30 | C-4 (THF) | This methylene carbon is the most upfield of the tetrahydrofuran ring carbons. |

Authoritative Grounding: The predicted chemical shifts are based on established empirical data for substituted tetrahydrofurans and β-ketonitriles.[3][4]

C. Experimental Protocol for NMR Data Acquisition

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Use a 400 MHz NMR spectrometer equipped with a broadband probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.[7]

-

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 220 ppm, centered around 110 ppm.

-

Use a proton-decoupled pulse sequence.

-

Employ a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons.[8]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra manually to obtain pure absorption lineshapes.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ triplet at 77.16 ppm.[1][9]

-

Integrate the peaks in the ¹H spectrum.

-

Workflow for NMR Data Acquisition and Processing

Caption: Workflow for acquiring and processing NMR spectra.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A. Predicted IR Absorption Bands

The IR spectrum of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile is expected to show characteristic absorption bands for the ketone and nitrile functional groups, as well as the C-O stretching of the ether.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2250 | Medium | C≡N stretch | Nitrile |

| ~1715 | Strong | C=O stretch | Ketone |

| ~2850-3000 | Medium | C-H stretch | sp³ C-H |

| ~1100 | Strong | C-O stretch | Ether |

Expertise & Experience: The strong intensity of the carbonyl stretch is a hallmark of this functional group due to the large change in dipole moment during the vibration.[10] The nitrile stretch, while typically less intense, is highly characteristic due to its position in a relatively uncongested region of the spectrum.[11]

B. Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol.

-

Background Scan: Acquire a background spectrum of the empty ATR accessory. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.

-

Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Sample Analysis: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Relationship of IR Analysis

Caption: The logical flow of IR spectral analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

A. Predicted Mass Spectrum

For 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile (Molecular Formula: C₇H₉NO₂; Molecular Weight: 139.15 g/mol ), the following features are expected in an electron ionization (EI) mass spectrum.

-

Molecular Ion (M⁺): A peak at m/z = 139, corresponding to the intact molecule with one electron removed. The intensity of this peak may be moderate to weak due to the potential for facile fragmentation.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.

-

Loss of the tetrahydrofuran-3-yl radical would result in a fragment at m/z = 68 ([O=C-CH₂-C≡N]⁺).

-

Loss of the cyanomethylcarbonyl radical would lead to a fragment at m/z = 71 (tetrahydrofuran-3-yl cation).

-

-

Cleavage of the Tetrahydrofuran Ring: The tetrahydrofuran ring can undergo fragmentation, leading to smaller, stable ions.

-

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment |

| 139 | [M]⁺ (Molecular Ion) |

| 71 | [C₄H₇O]⁺ (Tetrahydrofuran-3-yl cation) |

| 68 | [C₃H₂NO]⁺ (Acylium ion from α-cleavage) |

| 41 | [C₂H₃N]⁺ or [C₃H₅]⁺ |

Trustworthiness of Interpretation: The prediction of fragmentation patterns is based on established principles of mass spectrometry, where fragmentation is driven by the formation of the most stable carbocations and radicals.[12]

B. Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.[13]

-

Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Experimental Workflow for Mass Spectrometry

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. kgroup.du.edu [kgroup.du.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Oxo-3-(oxolan-3-yl)propanenitrile for Researchers and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Novel Scaffold

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific evaluation. Central to this endeavor is a comprehensive understanding of a compound's fundamental physicochemical properties. This guide provides an in-depth exploration of the solubility and stability of 3-oxo-3-(oxolan-3-yl)propanenitrile, a compound of interest for its potential applications in medicinal chemistry. As Senior Application Scientists, we recognize that a nuanced appreciation of these characteristics is not merely a data-gathering exercise; it is the bedrock upon which successful formulation development, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This document is structured to provide not just the "what" but the "why"—elucidating the scientific rationale behind the experimental methodologies and offering insights into the interpretation of the resulting data.

Section 1: Understanding the Physicochemical Profile of this compound

This compound, with the chemical structure illustrated below, presents a unique combination of functional groups that govern its behavior in various environments. The presence of a ketone, a nitrile, and a tetrahydrofuran ring imparts a specific polarity and reactivity profile that must be thoroughly characterized.

Molecular Structure:

This section will delve into the two critical pillars of its physicochemical profile: solubility and stability.

Section 2: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For this compound, a comprehensive understanding of its dissolution characteristics in various solvent systems is paramount for early-stage development. We will explore both kinetic and thermodynamic solubility, as each provides distinct and valuable insights.[3]

Theoretical Solubility Considerations

The molecular structure of this compound suggests a moderate polarity. The ketone and nitrile groups can act as hydrogen bond acceptors, while the tetrahydrofuran ring, with its ether oxygen, also contributes to its polar nature. However, the aliphatic backbone introduces a degree of lipophilicity. Predicting solubility is complex, but these features suggest potential solubility in polar organic solvents and limited solubility in non-polar and aqueous media.

Experimental Determination of Solubility

A multi-tiered approach to solubility assessment is recommended, starting with simple solvent screening and progressing to more quantitative methods.

2.2.1. Qualitative Solubility Assessment

A preliminary screen in a range of common laboratory solvents provides a rapid assessment of solubility.

| Solvent | Predicted Solubility | Rationale |

| Water | Low | Limited hydrogen bonding donors. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Similar to methanol. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Aprotic, highly polar solvent. |

| Acetonitrile | Soluble | Polar aprotic solvent. |

| Dichloromethane | Soluble | Moderately polar organic solvent. |

| Hexanes | Insoluble | Non-polar solvent. |

2.2.2. Quantitative Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[4] This technique measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[6]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in mg/mL or µg/mL.

Kinetic Solubility Assessment

In early drug discovery, kinetic solubility is often a more relevant parameter, as it reflects the solubility of a compound under non-equilibrium conditions, similar to what might be experienced during in vitro assays.[3]

Experimental Protocol: Kinetic Solubility by Precipitation from DMSO

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) to create a range of concentrations.

-

Precipitation Monitoring: Monitor the solutions for the formation of a precipitate over a set period (e.g., 1-2 hours) using nephelometry or visual inspection.

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.

Diagram: Solubility Assessment Workflow

Caption: Workflow for comprehensive solubility characterization.

Section 3: Stability Profiling

Assessing the stability of this compound is crucial to determine its shelf-life and identify potential degradation pathways.[7] Stability studies are designed to evaluate the influence of various environmental factors such as temperature, humidity, and light.[7]

Solid-State Stability

The stability of the solid form of the compound is evaluated under accelerated and long-term storage conditions.

Experimental Protocol: Solid-State Stability Testing

-

Sample Preparation: Place accurately weighed samples of this compound in appropriate containers that mimic the proposed storage packaging.[8]

-

Storage Conditions: Store the samples under various conditions as per ICH guidelines:

-

Time Points: Test the samples at specified intervals (e.g., 0, 3, and 6 months for accelerated studies; every 3 months for the first year of long-term studies).[7][8]

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity: HPLC analysis to quantify the parent compound and detect any degradation products.

-

Moisture Content: Karl Fischer titration, if applicable.

-

Solution-State Stability

The stability of this compound in solution is critical for formulation development and for ensuring the integrity of analytical stock solutions.

Experimental Protocol: Solution-State Stability Testing

-

Solution Preparation: Prepare solutions of the compound in relevant solvents (e.g., formulation vehicles, analytical diluents) at known concentrations.

-

Storage: Store the solutions under different conditions (e.g., refrigerated, room temperature, elevated temperature).

-

Analysis: Analyze the solutions at various time points for changes in concentration and the appearance of degradants using HPLC.

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and to develop a stability-indicating analytical method.[8]

Stress Conditions:

-

Acidic Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Basic Hydrolysis: Treat a solution of the compound with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidation: Expose a solution of the compound to an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Thermal Stress: Heat the solid compound or a solution at a high temperature (e.g., 60-80°C).

-

Photostability: Expose the solid compound and a solution to light with a specific illumination and UV energy, as per ICH Q1B guidelines.

Diagram: Stability Testing Workflow

Caption: Comprehensive workflow for stability profiling.

Section 4: Data Interpretation and Application

The data generated from these solubility and stability studies are not merely for regulatory submission; they are instrumental in guiding the drug development process.

-

Solubility Data: Informs the selection of appropriate formulation strategies (e.g., salt formation, amorphous dispersions) and the design of in vivo studies.

-

Stability Data: Determines the appropriate storage conditions and shelf-life of the API and formulated product. The degradation profile from forced degradation studies is crucial for identifying potential impurities that may need to be monitored and controlled.

Conclusion

A thorough and scientifically rigorous evaluation of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement as a potential therapeutic agent. The methodologies and principles outlined in this guide provide a robust framework for generating the critical data required to make informed decisions throughout the drug development lifecycle. By understanding the "why" behind these experimental choices, researchers can navigate the complexities of physicochemical characterization with confidence and precision.

References

- Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.

- PharmaCircle. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- ResearchGate. (2019, September).

- Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- World Health Organization. (2018, September 30). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Saudi Food and Drug Authority. (2022, August 22). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications.

- ChemicalBook. 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile.

- EON Biotech. 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile – (1186610-03-6).

- LabSolu. This compound.

Sources

- 1. eontrading.uk [eontrading.uk]

- 2. labsolu.ca [labsolu.ca]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. fdaghana.gov.gh [fdaghana.gov.gh]

- 8. qlaboratories.com [qlaboratories.com]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile as a synthetic intermediate

An In-depth Technical Guide: 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile as a Strategic Synthetic Intermediate

Executive Summary

3-Oxo-3-(tetrahydrofuran-3-yl)propanenitrile is a bifunctional molecule that serves as a highly valuable building block for synthetic and medicinal chemists. It strategically combines the desirable saturated heterocyclic tetrahydrofuran (THF) moiety—a common feature in numerous natural products and pharmaceuticals—with the versatile β-ketonitrile functional group. This unique arrangement provides multiple reactive sites, enabling its use in a wide array of chemical transformations for the construction of complex molecular architectures. This guide elucidates the synthesis, chemical properties, and profound synthetic utility of this intermediate, with a focus on its application in the development of pharmacologically relevant heterocyclic scaffolds.

The Significance of the Tetrahydrofuran Scaffold in Medicinal Chemistry

The tetrahydrofuran ring is a privileged scaffold found in a vast range of biologically active molecules.[1] Its prevalence stems from its ability to act as a bioisostere for other cyclic and acyclic functionalities, improve physicochemical properties such as solubility and metabolic stability, and establish crucial hydrogen bond interactions with biological targets.[2] The incorporation of this ring system is a well-established strategy in drug design. 3-Oxo-3-(tetrahydrofuran-3-yl)propanenitrile (CAS 1186610-03-6) emerges as a particularly powerful synthetic tool by presenting this desirable THF core in a pre-functionalized, reaction-ready state, primed for elaboration into more complex structures.[3][4]

Physicochemical Properties

The fundamental properties of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile are summarized below. These values are critical for designing reaction conditions and purification protocols.

| Property | Value | Source |

| CAS Number | 1186610-03-6 | [5] |

| Molecular Formula | C₇H₉NO₂ | [5] |

| Molecular Weight | 139.15 g/mol | [5] |

| Boiling Point | 250.5 ± 30.0 °C (Predicted) | [5] |

| Density | 1.150 ± 0.06 g/cm³ (Predicted) | [5] |

Synthesis of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile

While specific literature detailing the synthesis of this exact molecule is sparse, a highly efficient and logical route can be confidently proposed based on the well-established Claisen condensation reaction used for analogous β-ketonitriles.[6] This approach involves the base-mediated condensation of an appropriate tetrahydrofuran ester with acetonitrile.

Proposed Synthetic Pathway: Acylative Condensation

The most direct synthesis involves the reaction of an activated form of tetrahydrofuran-3-carboxylic acid, such as its ethyl ester, with acetonitrile in the presence of a strong base like sodium ethoxide or sodium hydride. The base deprotonates acetonitrile to form a nucleophilic cyanomethyl anion, which then attacks the electrophilic carbonyl of the ester.

Caption: Proposed Claisen-type condensation for the synthesis of the target intermediate.

Causality in Procedural Design

-

Choice of Base: Sodium hydride (NaH) or sodium ethoxide (NaOEt) are chosen for their ability to irreversibly deprotonate acetonitrile, driving the reaction equilibrium towards the product. The choice between them can depend on the desired solvent system and reaction temperature.

-

Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are suitable solvents as they are aprotic and will not interfere with the strong base.

-

Temperature Control: The initial deprotonation and condensation are often performed at low temperatures (0 °C) to control the exothermic reaction and minimize side products, followed by warming to room temperature or gentle reflux to ensure complete reaction.[6]

-

Acidic Workup: A crucial final step involves quenching the reaction with a dilute acid (e.g., HCl). This neutralizes the excess base and protonates the resulting enolate to yield the final β-ketonitrile product.

Detailed Experimental Protocol (Exemplary)

Disclaimer: This protocol is a representative example based on analogous transformations and should be optimized with appropriate safety precautions in a laboratory setting.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3x) to remove the oil, and then suspend it in anhydrous THF.

-

Addition of Reagents: Cool the suspension to 0 °C in an ice bath. In a separate flask, prepare a solution of ethyl tetrahydrofuran-3-carboxylate (1.0 eq.) and anhydrous acetonitrile (1.5 eq.) in anhydrous THF.

-

Reaction: Add the ester/acetonitrile solution dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quenching and Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is neutral.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile.

Chemical Reactivity and Synthetic Utility

The synthetic power of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile lies in the dual reactivity of its functional groups. The molecule is an excellent precursor for a variety of heterocyclic systems, many of which form the core of modern pharmaceuticals.

Caption: Key reactive sites of 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile.

Application in Pyrimidine Synthesis

β-Ketonitriles are classic precursors for substituted pyrimidines via condensation with amidines, urea, or thiourea. The resulting aminopyrimidines are privileged structures in drug discovery, found in numerous kinase inhibitors and other therapeutic agents.

Caption: Synthesis of a functionalized pyrimidine derivative.

Protocol: Synthesis of 4-Amino-5-(tetrahydrofuran-3-yl)-pyrimidine-2-thiol

-

Setup: Dissolve sodium metal (1.1 eq.) in absolute ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.

-

Reaction: To this solution, add 3-oxo-3-(tetrahydrofuran-3-yl)propanenitrile (1.0 eq.) followed by thiourea (1.1 eq.).

-

Reflux: Heat the resulting mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice water and acidify with acetic acid to precipitate the product.

-

Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Application in Pyrazole Synthesis

The reaction of β-dicarbonyl compounds (or their synthetic equivalents like β-ketonitriles) with hydrazine is a cornerstone of pyrazole synthesis. Pyrazoles are a critical class of heterocycles in medicinal chemistry, known for their roles as COX-2 inhibitors, kinase inhibitors, and more.